

Chitobiose octaacetate molecular structure and stereochemistry

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Compound of Interest

Compound Name: Chitobiose octaacetate

Cat. No.: B15589246

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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of **Chitobiose Octaacetate**

Introduction

Chitobiose octaacetate is the fully acetylated derivative of chitobiose, a disaccharide composed of two $\beta(1 \rightarrow 4)$ linked N-acetylglucosamine (GlcNAc) units. As a fundamental repeating unit of chitin, one of the most abundant polysaccharides in nature, chitobiose and its derivatives are of significant interest in glycobiology, biochemistry, and materials science. The acetylation of all eight hydroxyl and amino groups to form **chitobiose octaacetate** renders the molecule more soluble in organic solvents and serves as a crucial protecting group strategy in the chemical synthesis of complex oligosaccharides and glycoconjugates.^{[1][2]} This guide provides a detailed examination of its molecular structure, stereochemistry, and the experimental protocols used for its synthesis and characterization.

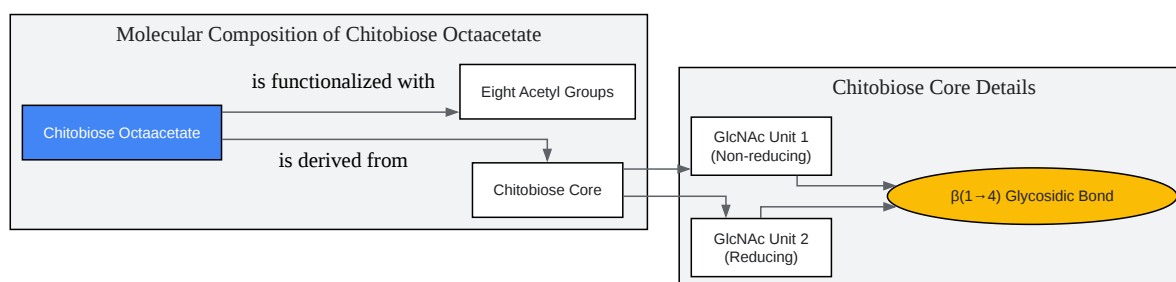
Molecular Structure

The molecular structure of **chitobiose octaacetate** is defined by its constituent monosaccharides, the glycosidic linkage connecting them, and the comprehensive acetylation of its functional groups.

- **Core Disaccharide:** The backbone is chitobiose, which consists of two N-acetyl-D-glucosamine units.

- **Glycosidic Bond:** These two units are joined by a $\beta(1 \rightarrow 4)$ glycosidic bond. This means the C1 (anomeric carbon) of the non-reducing GlcNAc unit is linked to the C4 hydroxyl group of the reducing GlcNAc unit, and the stereochemistry at the anomeric carbon of this linkage is beta.
- **Acetylation:** The "octaacetate" designation indicates the presence of eight acetyl groups. Two are the native N-acetyl groups on the amino functions at the C2 positions of each ring. The remaining six are O-acetyl groups that have replaced the hydrogen of every hydroxyl group on the sugar rings.

The systematic name for one of its anomers is 2-(Acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy- β -D-glucopyranosyl]-D-glucopyranose 1,3,6-Triacetate.[3][4]



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Caption: Hierarchical structure of **Chitobiose Octaacetate**.

Stereochemistry

The stereochemistry of **chitobiose octaacetate** is complex, with multiple chiral centers dictating its three-dimensional structure and optical properties.

- **Monosaccharide Configuration:** Both monosaccharide units are derived from D-glucosamine, defining the specific spatial arrangement of substituents on the pyranose rings.

- **Glycosidic Linkage Configuration:** The glycosidic bond is in the beta (β) configuration, meaning the substituent at C1 of the non-reducing ring is equatorial.
- **Anomeric Center:** The C1 carbon of the reducing GlcNAc unit is a hemiacetal in chitobiose, but an acetate in the octaacetate form. This anomeric center can exist in two stereoisomeric forms: alpha (α) or beta (β). The α -anomer has an axial acetate group at C1, while the β -anomer has an equatorial one. This results in two distinct diastereomers: **α -chitobiose octaacetate** and **β -chitobiose octaacetate**.

The stereochemistry is quantitatively confirmed by measuring the specific rotation of the molecule, which is the angle to which a compound rotates plane-polarized light.^[5] Enantiomers will rotate light in equal but opposite directions.^{[5][6]} While specific values for the individual anomers of **chitobiose octaacetate** are not readily available in public datasheets, they can be determined experimentally using polarimetry.

Quantitative Data Summary

The fundamental physicochemical properties of **chitobiose octaacetate** are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₄₀ N ₂ O ₁₇	[2][3][7][8]
Molecular Weight	676.62 g/mol	[2][3][7]
CAS Number	7284-18-6, 41670-99-9	[3][7][8]
Appearance	White solid	[9]

Experimental Protocols

Synthesis: Acetylation of Chitobiose

The most direct method for preparing **chitobiose octaacetate** is the peracetylation of chitobiose using acetic anhydride with a catalyst. The following protocol is adapted from a similar, well-established procedure for the acetylation of sucrose.^[9]

Reagents and Materials:

- Chitobiose
- Acetic Anhydride
- Anhydrous Sodium Acetate (catalyst)
- Two-neck round-bottom flask
- Reflux condenser with drying tube (e.g., containing anhydrous calcium chloride)
- Heating mantle or hot plate
- Stir bar
- Beaker with ice-water mixture
- Filtration apparatus (e.g., Büchner funnel)
- 95% Ethanol for recrystallization

Methodology:

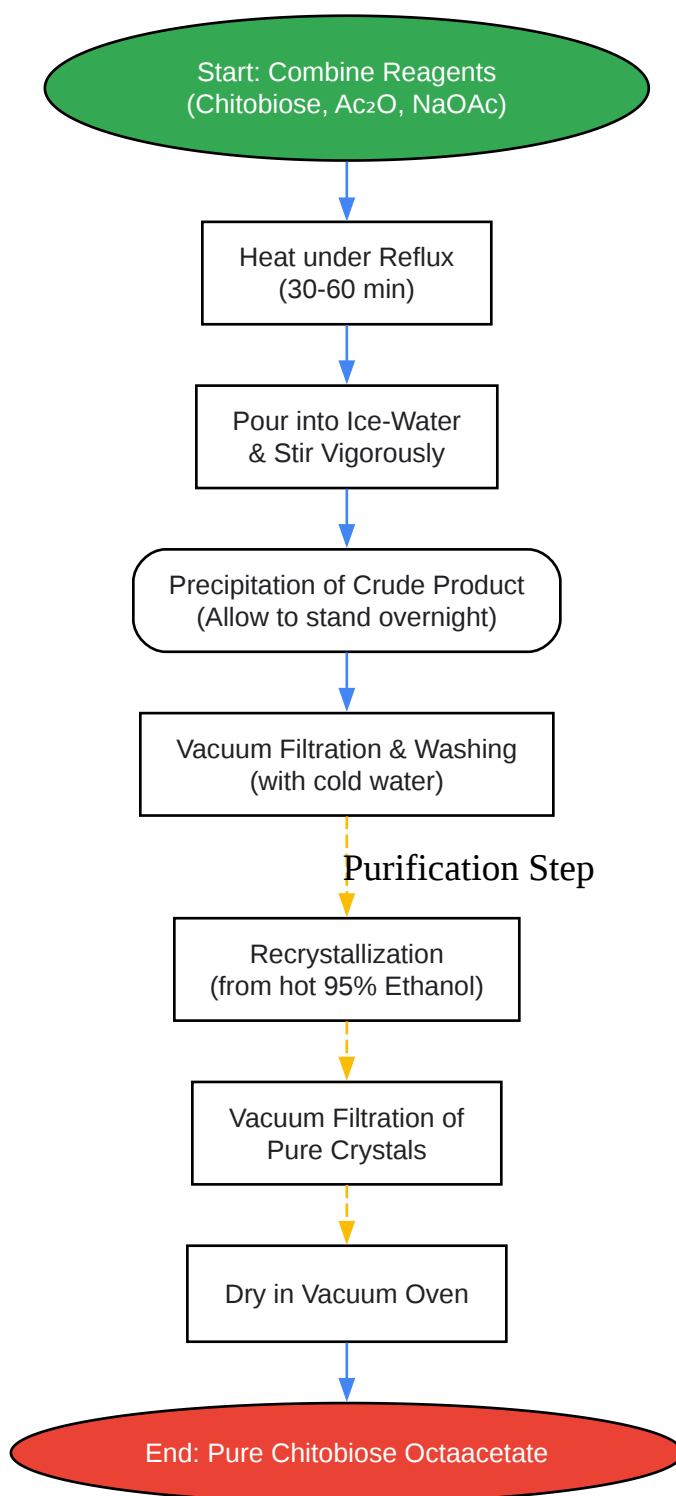
- **Reaction Setup:** In a two-neck round-bottom flask, combine chitobiose, a molar excess of acetic anhydride, and a catalytic amount of anhydrous sodium acetate.
- **Heating:** Attach the reflux condenser and heat the mixture under anhydrous conditions with stirring. The reaction is typically heated to boiling for 30-60 minutes to ensure complete acetylation.^[9]
- **Quenching and Precipitation:** After the reaction is complete, carefully pour the warm reaction mixture into a large beaker containing an ice-water mixture. Stir the resulting slurry vigorously. The non-polar **chitobiose octaacetate** will precipitate out of the aqueous solution.^[9]
- **Isolation:** Allow the mixture to stand, often overnight at a low temperature, to maximize precipitation. Collect the white solid product by vacuum filtration.

- **Washing:** Wash the crude product thoroughly with cold water on the filter to remove acetic acid and other water-soluble impurities.
- **Purification (Recrystallization):** Dissolve the crude product in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then chill to induce crystallization of the pure **chitobiose octaacetate**.
- **Drying:** Collect the purified crystals by filtration and dry them in a vacuum oven to a constant weight.^[9]

Characterization

The identity and purity of the synthesized **chitobiose octaacetate** are confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to verify the structure. The ^1H NMR spectrum will confirm the disappearance of the broad hydroxyl proton signals from the starting material and the appearance of sharp singlets in the $\sim 2.0\text{--}2.2$ ppm region, corresponding to the 24 protons of the eight acetyl groups.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR analysis will show the disappearance of the broad O-H stretching band ($\sim 3300\text{ cm}^{-1}$) and the appearance of strong C=O stretching bands ($\sim 1740\text{--}1750\text{ cm}^{-1}$) from the ester groups.



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Caption: Workflow for synthesis and purification of **chitobiose octaacetate**.

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